9-Methyl-9h-carbazol-2-ol
Overview
Description
9-Methyl-9h-carbazol-2-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9h-carbazol-2-ol typically involves the functionalization of the carbazole core. One common method is the methylation of carbazole followed by hydroxylation. The reaction conditions often include the use of strong bases and oxidizing agents to achieve the desired functional groups.
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves large-scale chemical synthesis using batch or continuous flow reactors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like crystallization or chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced with other groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
9-Methyl-9h-carbazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-Methyl-9h-carbazol-2-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its high photochemical stability and charge transport properties.
9-Methyl-9H-carbazole: Similar to 9-Methyl-9h-carbazol-2-ol but lacks the hydroxyl group, affecting its reactivity and applications.
2-Carbazol-9-yl-ethanol: Another hydroxylated derivative with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
9-methylcarbazol-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEJJOJKMZDKHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966171 | |
Record name | 9-Methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51846-67-4 | |
Record name | 9H-Carbazol-2-ol, 9-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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